6-Nitro-1-indanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-nitro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)9/h1,3,5H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRACZPAMDFORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179369 | |
| Record name | 6-Nitroindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24623-24-3 | |
| Record name | 6-Nitroindanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24623-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitroindan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024623243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24623-24-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitroindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitroindan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Nitroindan-1-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWU6EZH8FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 6 Nitro 1 Indanone and Its Derivatives
Direct Nitration Strategies for Indanone Scaffolds
The direct nitration of an indanone scaffold is a primary method for synthesizing nitro-substituted derivatives. This electrophilic aromatic substitution, however, presents challenges in controlling the position of the incoming nitro group. The regioselectivity is governed by the electronic effects of the substituents already present on the aromatic ring. The ketone group of the indanone is a deactivating, meta-directing group, while other activating groups, such as methoxy (B1213986) substituents, are ortho-para directing. The final distribution of isomers is a result of the interplay between these competing effects.
Regioselective Nitration Approaches
Achieving regioselectivity in the nitration of indanones often involves carefully selecting the nitrating agent and reaction conditions to favor substitution at a specific position. For instance, the nitration of 4-methoxy-1-indanone (B81218) to obtain the 6-nitro isomer is a well-studied example where conditions can be tuned to influence the product ratio.
Classical nitration using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at low temperatures (0–5°C) often results in a mixture of products. In the case of 4-methoxy-1-indanone, this method predominantly yields the 5-nitro and 7-nitro isomers, with the desired 6-nitro isomer forming in yields of 15% or less. The strong directing effect of the methoxy group to its ortho positions (5 and 7) overrides the meta-directing effect of the ketone.
A modification of this approach involves using a less aggressive nitrating medium. By employing 70% nitric acid in acetic anhydride (B1165640), the electrophilicity of the nitronium ion (NO₂⁺) is reduced. This change favors attack at the less activated para-position relative to the methoxy group (the 6-position), increasing the yield of 4-methoxy-6-nitro-1-indanone to 37%. Another strategy for achieving regioselectivity involves the direct nitration of trans-1-aminoindan-2-ol, which yields the 6-nitro derivative, demonstrating that nitration can be controlled on related indane systems. researchgate.net
Catalytic Directed Nitration Techniques
The use of catalysts can significantly enhance the regioselectivity of nitration reactions. For the synthesis of 4-methoxy-6-nitro-1-indanone, introducing a catalytic amount of copper(II) triflate (Cu(OTf)₂) has been shown to improve the yield of the 6-nitro isomer to 54%. In this method, the catalyst is believed to coordinate with the ketone's oxygen atom, which electronically influences the aromatic ring and directs the nitration preferentially to the 6-position. This catalytic approach also reduces the formation of the 5-nitro byproduct to just 12%.
| Method | Nitrating Agent | Solvent | Temperature (°C) | 6-Nitro Isomer Yield | Major Byproducts | Reference |
| Classical Mixed Acid | 90% HNO₃ / H₂SO₄ | H₂SO₄ | 0–5 | ≤15% | 5-Nitro (62%), 7-Nitro (23%) | |
| Acetic Anhydride Medium | 70% HNO₃ | Acetic Anhydride | 25 | 37% | 5-Nitro (48%), 7-Nitro (15%) | |
| Cu(OTf)₂ Catalyzed | Acetyl nitrate (B79036) (AcONO₂) | Acetonitrile (B52724) | 60 | 54% | 5-Nitro (12%) |
Cyclization Reactions in the Synthesis of 6-Nitro-1-indanone Precursors
An alternative to direct nitration is to construct the indanone ring from a linear precursor that already contains the nitro group in the desired position. This strategy avoids the issue of regioselectivity in the final step. The most common cyclization method for this purpose is the intramolecular Friedel-Crafts acylation. beilstein-journals.org
This process typically involves a 3-arylpropionic acid derivative where the aryl group is substituted with a nitro group. For example, a two-step synthesis can begin with the nitration of a suitable precursor like 4-methoxyresorcinol to produce a nitrated intermediate. This intermediate is then converted to a substituted phenylacetic acid, such as 3-nitro-4-methoxyphenylacetic acid. Treatment of this acid with a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures induces an intramolecular acylation, closing the five-membered ring to form the corresponding this compound derivative. beilstein-journals.org This method offers excellent control over the nitro group's position, yielding the desired regioisomer exclusively.
Multi-Step Synthetic Routes to this compound Derivatives
More complex derivatives of this compound are often accessed through multi-step synthetic sequences that involve the transformation of functional groups on a pre-formed nitro-indanone core or the introduction of additional substituents.
Synthesis of Halogenated Nitro-Indanone Intermediates
The synthesis of indanones bearing both a halogen and a nitro group can be achieved through several multi-step pathways. One direct approach is the nitration of a halogenated indanone. For instance, 5-chloro-6-nitro-1-indanone can be prepared by introducing 5-chloro-1-indanone (B154136) into fuming nitric acid at a low temperature (between -20°C and -10°C). prepchem.com After purification by recrystallization, the pure product is obtained. prepchem.com
An alternative strategy involves functional group interconversion starting from an aminoindanone. For example, 7-haloindan-1-ones can be synthesized from 7-aminoindan-1-one. acs.org The amino group is converted to a diazonium salt, which is then displaced by a halogen in a Sandmeyer-type reaction to yield the desired 7-haloindanone. acs.org This halogenated intermediate could then potentially undergo nitration to introduce a nitro group, providing a versatile route to various halogenated nitro-indanone isomers.
Green Chemistry Approaches in 1-Indanone (B140024) Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. innovareacademics.in In the context of 1-indanone synthesis, these principles have been applied to classical reactions like the Nazarov cyclization and Friedel-Crafts acylation.
Another strategy aligns with green chemistry by eliminating solvents altogether. Solvent-free, solid-state reactions, often facilitated by grinding reactants together, represent a highly efficient and clean synthetic method. An example is the Claisen-Schmidt condensation between 1-indanone and 3,4-dimethoxybenzaldehyde, which can be achieved by simply grinding the solid reactants with solid sodium hydroxide (B78521), followed by an acidic workup. innovareacademics.ininnovareacademics.in
Furthermore, non-conventional energy sources are being explored to create greener synthetic pathways. The use of high-intensity ultrasound has been shown to promote the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, offering an alternative to conventional heating that can lead to improved reaction conditions. nih.gov
| Method | Key Feature | Reactants | Product | Yield | Reference |
| Nazarov Cyclization | Green Solvent (4-MeTHP) | Chalcone (B49325) DMU135, BF3OEt2 | Indanone DMU5401 | 34% | preprints.org |
| Claisen-Schmidt | Solvent-Free Grinding | 1-Indanone, 3,4-Dimethoxybenzaldehyde, NaOH | 2-(3,4-Dimethoxybenzylidene)-1-indanone | High | innovareacademics.ininnovareacademics.in |
| Friedel-Crafts Acylation | Ultrasound-Assisted | 3-(4-Methoxyphenyl)propionic acid, PPA | 5-Methoxy-1-indanone | 80% | nih.gov |
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter timeframes compared to conventional heating methods. beilstein-journals.orgcem.com This technology has been effectively applied to the synthesis of 1-indanone and its derivatives.
The Nazarov cyclization of chalcones to form 1-indanones is a prime example of the benefits of microwave irradiation. preprints.org While a conventional heating method using trifluoroacetic acid (TFA) at 120 °C might take four hours, the same reaction under microwave irradiation can be completed in just 20 minutes, demonstrating a dramatic reduction in reaction time. beilstein-journals.org Similarly, a solventless microwave-assisted Friedel-Crafts reaction has been shown to reduce reaction times from hours to minutes and improve yields without the formation of O-acylated by-products. preprints.org
Microwave assistance is not limited to the formation of the core indanone structure but also extends to the synthesis of complex derivatives. For example, novel 4-arylthiazolylhydrazones have been synthesized from 1-indanones in good yields (66-92%) using a simple microwave irradiation procedure. nih.gov This method's efficiency and simplicity make it highly attractive for generating libraries of bioactive compounds. Other applications include the multi-component synthesis of indenopyridines and the preparation of spiro-isoxazolidines derived from indanone, showcasing the versatility of microwave technology. rsc.orgunizar.es
| Reaction | Heating Method | Reaction Time | Yield | Reference |
| Nazarov Cyclization | Conventional (Oil Bath) | 4 hours | ~70% | beilstein-journals.org |
| Nazarov Cyclization | Microwave Irradiation | 20 minutes | ~72% | preprints.orgbeilstein-journals.org |
| Friedel-Crafts Acylation | Conventional (Reflux) | Several hours | 30-60% | preprints.org |
| Friedel-Crafts Acylation | Microwave Irradiation | 2 minutes | 30-60% | preprints.org |
Organometallic Catalysis in Indanone Synthesis
Organometallic catalysis offers highly efficient and selective routes to complex organic molecules under mild conditions. For the synthesis of the 1-indanone framework, rhodium and copper catalysts have enabled novel cyclization strategies that allow for the construction of substituted indanones with high precision.
A powerful method for constructing the indanone skeleton involves the rhodium(I)-catalyzed carbonylative cyclization of alkynes. capes.gov.briyte.edu.triyte.edu.tr In this reaction, an alkyne reacts with an arylboron reagent, such as an arylboronic acid or arylboroxine, under a carbon monoxide (CO) atmosphere to yield substituted indenone products, which can subsequently be reduced to the corresponding indanones. capes.gov.briyte.edu.tr
The reaction mechanism is believed to involve the oxidative addition of the arylboronic acid to the Rh(I) center, followed by insertion of CO to form an acyl-rhodium species. This intermediate then undergoes migratory insertion with the alkyne. A subsequent intramolecular C-H activation or related cyclization step leads to the indenone product. iyte.edu.tr The regioselectivity of the reaction is highly dependent on both the electronic and steric properties of the substituents on the alkyne. Electron-withdrawing groups and sterically bulky groups tend to direct the aroylation to the α-position of the resulting indenone. capes.gov.br This methodology provides a versatile route to a variety of substituted indanones. iyte.edu.triyte.edu.tr
| Alkyne | Arylboroxine | Product | Yield | Reference |
| Diphenylacetylene | (PhBO)3 | 2,3-Diphenyl-1-indanone | 43% | iyte.edu.tr |
| 1-Phenyl-1-propyne | (PhBO)3 | 2-Methyl-3-phenyl-1-indanone | 76% | iyte.edu.tr |
| 4-Octyne | (p-MeOPhBO)3 | 2,3-Dipropyl-5-methoxy-1-indanone | 65% | iyte.edu.tr |
A novel and efficient protocol for synthesizing trifluoromethylated 1-indanones involves a copper-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes. frontiersin.orgfrontiersin.org This reaction utilizes a low-cost copper(II) triflate (Cu(OTf)₂) catalyst, Togni's reagent as both a radical initiator and a CF₃ source, and trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. tdl.orgresearchgate.net
The process enables the direct construction of 1-indanones containing a trifluoromethyl group and an all-carbon quaternary center in good yields. frontiersin.orgfrontiersin.org The proposed mechanism proceeds through a radical cascade involving the addition of a CF₃ radical to the alkyne, a 5-exo-dig cyclization, oxidation, and finally a nucleophilic attack by the cyanide anion. researchgate.net The reaction demonstrates wide functional group compatibility and, in many cases, proceeds with high stereoselectivity, yielding only the E-isomer. frontiersin.orgfrontiersin.org This method provides a powerful tool for incorporating the important trifluoromethyl moiety into the 1-indanone scaffold. frontiersin.orgresearchgate.net
| Substrate (1,6-enyne) | Product | Yield | Reference |
| N-(4-Methoxyphenyl)-N-(2-(prop-2-yn-1-yl)phenyl)methanesulfonamide | Trifluoromethylated 1-indanone derivative | 81% | frontiersin.orgfrontiersin.org |
| N-Methyl-N-(2-(prop-2-yn-1-yl)phenyl)tosylamide | Trifluoromethylated 1-indanone derivative | 75% | frontiersin.orgfrontiersin.org |
| (E)-2-[6-Chloro-2-methyl-3-oxo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-inden-1-ylidene]-2-(p-tolyl)acetonitrile | Trifluoromethylated 1-indanone derivative | 62% | frontiersin.org |
Reaction Mechanisms and Chemical Transformations of 6 Nitro 1 Indanone
Reduction Reactions of the Nitro Group
The reduction of the aromatic nitro group is one of the most significant transformations of 6-nitro-1-indanone, providing a gateway to various amino derivatives. This conversion can be achieved through several methods, including catalytic hydrogenation or the use of metallic reagents in an acidic medium. masterorganicchemistry.com
The transformation of this compound to 6-amino-1-indanone is a key synthetic step. Research has demonstrated that this reduction can be accomplished effectively through selective palladium-catalyzed reduction under mild conditions. researchgate.net This method is often preferred as it can be performed with high chemoselectivity, preserving the ketone functional group. Common methods for the reduction of aromatic nitro groups include the use of metals like iron, tin, or zinc in the presence of an acid such as HCl, or through catalytic hydrogenation over a palladium, platinum, or nickel catalyst. masterorganicchemistry.comwikipedia.org A combination of trichlorosilane (B8805176) and a tertiary amine also presents a mild, metal-free option for reducing aromatic nitro groups to amines, which is compatible with many functional groups. organic-chemistry.orggoogle.com
Table 1: Selected Methods for the Reduction of this compound
| Reagent/Catalyst | Conditions | Product | Notes |
|---|---|---|---|
| H₂/Pd-C | Mild conditions | 6-Amino-1-indanone | A standard and selective method for nitro group reduction. researchgate.net |
| Fe/HCl | Acidic medium | 6-Amino-1-indanone | A classic method for reducing aromatic nitro compounds. masterorganicchemistry.com |
| Sn/HCl | Acidic medium | 6-Amino-1-indanone | Another common metal-in-acid reduction method. masterorganicchemistry.com |
| HSiCl₃/Tertiary Amine | Metal-free | 6-Amino-1-indanone | Offers wide functional group tolerance. organic-chemistry.org |
Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to a new amine. organicchemistrytutor.comresearchgate.net For this compound, this could theoretically involve the ketone at the C-1 position. Studies have explored the reductive amination of the ketone in 1-indanone (B140024) derivatives. For instance, imine reductases (IREDs) have been used to catalyze the reductive amination of 1-indanone with various amines, although it often requires a large excess of the amine to achieve good conversion. nih.govnih.gov One study specifically mentions the reductive amination of 6-nitroindan-1-one via azines to produce the corresponding amine. researchgate.net This suggests a pathway where the nitro group is first reduced, and the resulting aminoindanone then undergoes further reactions.
Oxidation Reactions
The oxidation of indanone derivatives can lead to various products, depending on the reagents and conditions used. While specific studies detailing the oxidation of this compound are not prevalent in the searched literature, general principles suggest that the indanone ring system can be cleaved under strong oxidative conditions. For example, some research has shown that 1-indanone can be oxidized to phthalic acid using a copper(II)-oxygen system, which proceeds through the cleavage of a C-C bond to form an o-phthalic anhydride (B1165640) intermediate. frontiersin.org The presence of the electron-withdrawing nitro group on the aromatic ring would likely influence the susceptibility of the molecule to such oxidative cleavage. royalsocietypublishing.org
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aromatic ring of this compound, making it more amenable to nucleophilic aromatic substitution (SNAr) reactions. However, specific examples of nucleophilic substitution on this compound itself are not widely documented in the provided search results. In analogous systems, such as 1-methoxy-6-nitroindole-3-carbaldehyde, the nitro-activated ring readily undergoes nucleophilic substitution at positions ortho or para to the nitro group. core.ac.uk This suggests a potential for similar reactivity in this compound, where a suitable leaving group at a position activated by the nitro group could be displaced by a nucleophile.
Condensation Reactions
The methylene (B1212753) group at the C-2 position of the 1-indanone core, adjacent to the carbonyl group, is acidic and can be deprotonated by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions with various electrophiles, most notably aldehydes. scirp.orgresearchgate.net
A prominent reaction of this compound is the Knoevenagel or Claisen-Schmidt condensation with aromatic aldehydes to form 2-arylidene-1-indanone derivatives. scirp.orgbeilstein-journals.orgrsc.org These reactions are typically catalyzed by an acid or a base. scirp.org The resulting α,β-unsaturated ketone products are of significant interest in medicinal chemistry. rsc.orgresearchgate.net The synthesis is straightforward, involving the reaction of this compound with a substituted benzaldehyde (B42025) in the presence of a catalyst like potassium hydroxide (B78521) in methanol (B129727) or under acidic conditions. scirp.orgacademicjournals.org
Table 2: Synthesis of Arylidene Derivatives from 1-Indanones
| Indanone Reactant | Aldehyde Reactant | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1-Indanone | Substituted Benzaldehydes | KOH/Methanol, room temp. | 2-Arylidene-1-indanone | academicjournals.org |
| 1-Indanone | Substituted Benzaldehydes | H₂SO₄/Acetic Acid, microwave | 2-Arylidene-1-indanone | academicjournals.org |
| 1-Indanone | Substituted Benzaldehydes | Inorganic acids (H₂SO₄, H₃PO₄, HCl) | 2-Arylidene-1-indanone | scirp.org |
| 1-Indanone | Substituted Benzaldehydes | Aqueous alcoholic alkali | 2-Arylidene-1-indanone | scirp.org |
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the reaction of an active methylene compound with a carbonyl group. In the context of this compound, the α-methylene group (C2) adjacent to the carbonyl is activated, allowing it to react with various aldehydes. This reaction is typically catalyzed by a base, such as potassium hydroxide (KOH) or piperidine (B6355638). academicjournals.orgoalib.com
The reaction of this compound with aromatic aldehydes results in the formation of 2-arylmethylene-6-nitro-1-indanones, which are α,β-unsaturated ketones, often referred to as chalcone (B49325) analogues. researchgate.net The general scheme involves the deprotonation of the C2 position of this compound to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final condensed product. academicjournals.org
The electron-withdrawing nature of the nitro group at the 6-position influences the reactivity of the indanone ring system. These resulting (E)-2-benzylidene-1-indanones are valuable intermediates in the synthesis of various biologically active compounds. researchgate.net
Table 1: Examples of Knoevenagel Condensation with 1-Indanones This table presents generalized conditions for the Knoevenagel condensation of 1-indanones, applicable to the 6-nitro derivative.
| Aldehyde Reactant | Base/Catalyst | Solvent | Product Type | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | 2.5% methanolic KOH | Methanol | (E)-2-Arylmethylene-1-indanones | academicjournals.org |
| Benzaldehyde Derivatives | Piperidine, Acetic Acid | Benzene (B151609) | 2-Benzylidene-1-indanones | acs.org |
| Various Aldehydes | TiCl4-Pyridine | Dichloromethane | Indene Derivatives (via cyclization) | acs.org |
Rearrangement Reactions
The Beckmann rearrangement transforms an oxime into an amide under acidic conditions. unacademy.com For this compound, it is first converted to its corresponding oxime, this compound oxime, by reaction with hydroxylamine (B1172632). This oxime can then undergo rearrangement to produce 6-nitro-3,4-dihydro-2H-quinolin-1-one (a lactam), a key intermediate for the synthesis of compounds like 6-nitroquipazine. koreascience.krclockss.org
The classical Beckmann rearrangement often utilizes strong protic acids like polyphosphoric acid (PPA) or sulfuric acid, which can lead to low yields (around 20%). koreascience.krresearchgate.net Research has shown that using a Lewis acid, specifically aluminum chloride (AlCl₃), significantly optimizes the reaction. koreascience.krresearchgate.net An optimized condition involves using three equivalents of aluminum chloride in dichloromethane, with the reaction proceeding from -40°C to room temperature over 40 minutes, achieving a yield of up to 91%. koreascience.krresearchgate.net
The mechanism involves the conversion of the oxime's hydroxyl group into a good leaving group by the acid catalyst. This is followed by the migration of the alkyl group anti-periplanar to the leaving group, breaking the N-O bond and forming a nitrilium ion. masterorganicchemistry.comwikipedia.org Subsequent hydrolysis of the nitrilium ion yields the final amide (lactam). masterorganicchemistry.comwikipedia.org The presence of the nitro group on the aromatic ring influences the reaction conditions required for efficient rearrangement. koreascience.kracs.org
Table 2: Comparison of Catalysts for Beckmann Rearrangement of 1-Indanone Oxime
| Catalyst | Reported Yield | Reference |
|---|---|---|
| Polyphosphoric Acid (PPA) | ~20% | koreascience.krresearchgate.net |
| Sulfuric Acid | ~10-20% | koreascience.krresearchgate.net |
| Aluminum Chloride (AlCl₃) | 91% | koreascience.krresearchgate.net |
Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.org While direct cycloaddition with this compound is not typical, its derivatives, such as 2-methylene-6-nitro-1-indanone (an exo-methylene α,β-unsaturated ketone formed via Knoevenagel condensation), can act as the dipolarophile.
To form spiro-isoxazolidines, the 2-methylene-6-nitro-1-indanone would react with a nitrile oxide, which serves as the 1,3-dipole. The reaction involves the concerted or stepwise addition of the nitrile oxide across the exocyclic double bond of the indanone derivative. This process creates a five-membered isoxazoline (B3343090) ring attached at the C2 position of the indanone core, resulting in a spirocyclic system with a spiro-carbon at the C2 position.
Related research has demonstrated the 1,3-dipolar cycloaddition of 2-alkylidene-1-indanones with azomethine ylides to form spiro-pyrrolidines, highlighting the versatility of the indanone scaffold in such reactions. rsc.org Another study details the reaction of indan-1-one enamines with nitrile oxides to yield fused isoxazoline derivatives. researchgate.net These examples support the principle that a suitably activated this compound derivative can participate in 1,3-dipolar cycloadditions to generate complex spiro-heterocycles. rsc.org
Ring Expansion Strategies for 1-Indanones
Ring expansion reactions transform a cyclic ketone into a larger ring system. For 1-indanones, including the 6-nitro derivative, this provides a route to synthetically valuable benzocycloheptene (B12447271) or heterocyclic frameworks.
One notable method is the Schmidt reaction, which involves treating a ketone with hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.org This reaction converts a cyclic ketone into a lactam, effectively inserting a nitrogen atom into the ring. For this compound, the Schmidt reaction would yield 6-nitro-1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-one, expanding the five-membered cyclopentanone (B42830) ring into a six-membered lactam ring. The mechanism is related to the Beckmann rearrangement, involving the migration of an alkyl or aryl group to an electron-deficient nitrogen. wikipedia.org
Another strategy involves the reaction with alkynes. A base-promoted ring expansion of 2-substituted 1-indanones with TMS-substituted alkynes has been shown to produce benzocycloheptene systems. rsc.org This demonstrates that the indanone core can be expanded to form seven-membered carbocyclic rings.
Intramolecular Friedel-Crafts Acylation in Indanone Ring Formation
The formation of the 1-indanone ring system itself is frequently accomplished via an intramolecular Friedel-Crafts acylation. sigmaaldrich.com The typical precursor for this compound is 3-(4-nitrophenyl)propanoic acid. nih.gov The standard procedure involves the cyclization of the corresponding acyl chloride or the direct dehydrative cyclization of the carboxylic acid using a strong acid catalyst like polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid such as aluminum chloride (AlCl₃). nih.govresearchgate.net The reaction proceeds by the formation of an acylium ion intermediate which then attacks the aromatic ring to close the five-membered ring. beilstein-journals.orggoogle.com
However, the synthesis of this compound via this method presents a significant challenge. The nitro group is a powerful deactivating group, which makes the aromatic ring electron-poor and thus highly resistant to electrophilic attack by the acylium ion. Research has shown that under conditions where other substituted 3-phenylpropionic acids cyclize successfully (e.g., using Tb(OTf)₃ or triflic acid under various conditions), 3-(4-nitrophenyl)propionic acid fails to yield the desired this compound. researchgate.net Even with prolonged reaction times and higher catalyst loads, no conversion is observed due to the highly deactivated nature of the precursor. researchgate.net Therefore, alternative synthetic strategies or extremely harsh reaction conditions are often necessary to achieve the intramolecular Friedel-Crafts acylation for this specific compound.
Cascade C-H Functionalization Reactions
Cascade C-H functionalization represents a powerful strategy in modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors in a single operation. This approach minimizes waste and improves atom economy by avoiding the pre-functionalization of starting materials. In the context of this compound, cascade C-H functionalization is primarily relevant to its synthesis rather than its subsequent transformation. Research has demonstrated the formation of the 1-indanone core, including nitro-substituted derivatives, through transition-metal-catalyzed cascade reactions involving sequential C-H activation and C-C bond formation.
One of the notable methods involves the ruthenium(II)-catalyzed cascade C-H functionalization of arylacetophenones. nih.gov These reactions can be directed along different pathways to produce 1-indanones, indenoindenes, and indenofuranones. nih.govchinesechemsoc.org The synthesis of 1-indanones through this method involves a triple C-H functionalization cascade. nih.gov
The general mechanism for the ruthenium-catalyzed synthesis of 1-indanones begins with the ortho-C-H activation of an arylacetophenone, directed by the ketone functional group. The resulting ruthenacycle then undergoes migratory insertion with a Michael acceptor, such as an acrylate. This is followed by a second C-H activation and cyclization to form the 1-indanone ring system. nih.gov
The electronic properties of the substituents on the arylacetophenone play a crucial role in the efficiency of these cascade reactions. While various substituted arylacetophenones can be used to generate a range of 1-indanones, the presence of strongly electron-withdrawing groups, such as a nitro group, can significantly impact the reaction outcome. For instance, in the synthesis of a related nitro-substituted indanone, the presence of an ortho-nitro group on the starting phenylacetophenone was found to decelerate the reaction, resulting in a significantly lower yield compared to substrates with electron-donating or weakly electron-withdrawing groups. nih.gov Specifically, the reaction to form the ortho-nitro-substituted indanone proceeded to only 50% conversion after 24 hours, yielding the product in 35% yield. nih.gov This highlights the electronic sensitivity of the C-H activation steps in the cascade.
Below is a data table summarizing the key aspects of a representative ruthenium-catalyzed cascade C-H functionalization for the synthesis of a nitro-substituted 1-indanone derivative.
| Reaction | Starting Material | Catalyst System | Reagents | Product | Yield | Reference |
| Cascade C-H Functionalization | ortho-Nitro-substituted Phenylacetophenone | [{Ru(p-cymene)Cl₂}₂], AgBF₄ | Cu(OAc)₂·H₂O, Michael Acceptor | ortho-Nitro-substituted 1-Indanone | 35% | nih.gov |
Further transformations of the nitro-substituted indanones synthesized via this method have also been demonstrated. For example, the nitro group of a synthesized indanone derivative was reduced using zinc to yield the corresponding aniline, which then underwent in-situ cyclization to produce a dihydroindenoindole in high yield. nih.gov This showcases the utility of the nitro group as a handle for further molecular diversification.
While direct cascade C-H functionalization of this compound itself is not prominently documented, the synthesis of its core structure through such methods underscores the advances in synthetic chemistry for accessing this class of compounds. The reactivity of the C-H bonds in this compound could potentially be exploited in future research, although the deactivating nature of the nitro group presents a significant challenge for electrophilic C-H activation pathways.
Advanced Applications of 6 Nitro 1 Indanone in Organic Synthesis
Building Blocks for Complex Organic Molecules
6-Nitro-1-indanone serves as a crucial building block in the synthesis of more intricate organic structures. The indanone framework itself is a privileged scaffold found in numerous natural products and biologically active molecules. rsc.orgscispace.com The presence of the nitro group and a ketone in this compound offers reactive sites for a variety of chemical transformations. chembk.com
The ketone group can undergo reactions such as aldol (B89426) condensations, Michael additions, and Grignard reactions to build larger molecular frameworks. For instance, 2-arylidene-1-indanone systems, which can be derived from 1-indanones, are used in the synthesis of fused heterocyclic systems like indeno-fused pyridopyrimidines. rsc.org Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized. This versatility allows for the construction of complex polycyclic and spirocyclic compounds. rsc.orgscispace.com
| Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|
| Rhodium-catalyzed ring expansion | 1-Indanones, Ethylene | Benzocycloheptenone skeleton | rsc.org |
| Domino Markovnikov–anti-Markovnikov addition | 2-Carbonyl-1-indanones, Aryl acetylene | Fused tricyclic scaffold | rsc.org |
| Base-promoted ring expansion | 2-Substituted 1-indanone, TMS-substituted alkyne | Benzocycloheptene (B12447271) systems | rsc.org |
| Annulation with 6-aminopyrimidine | 2-Arylidene 1-indanone, 6-Amino-1,3-dimethylpyrimidine | Indeno-fused pyridopyrimidine scaffolds | rsc.org |
Synthesis of Pharmaceutical Intermediates
The indanone core is a key structural motif in many pharmaceutical compounds, and this compound is a valuable intermediate in their synthesis. nih.govdapinpharma.com The development of new drugs often relies on the ability to synthesize a variety of derivatives for structure-activity relationship (SAR) studies. This compound provides a platform for such explorations.
A significant application is in the synthesis of aminoindan derivatives. The reduction of the nitro group to an amine is a key step in producing compounds like 6-amino-1-indanone. researchgate.net These aminoindanones can then be further modified to create a diverse range of potential therapeutic agents. researchgate.net For example, indanone derivatives have been investigated for their potential as anti-inflammatory, anticancer, and neuroprotective agents. eburon-organics.com The synthesis of hydrocarbostyril, a key intermediate for the neuroleptic drug 6-nitroquipazine, can be achieved from 1-indanone oxime through a Beckmann rearrangement. researchgate.net
| Indanone Derivative | Application | Associated Disease/Target | Reference |
|---|---|---|---|
| Donepezil | Acetylcholinesterase inhibitor | Alzheimer's disease | nih.gov |
| Indinavir | Protease inhibitor | HIV/AIDS | eburon-organics.com |
| Sulindac | Non-steroidal anti-inflammatory drug (NSAID) | Inflammation | eburon-organics.com |
| 6-Nitroquipazine | Neuroleptic agent | Neurological disorders | researchgate.net |
Precursors for Agrochemicals
In addition to pharmaceuticals, indanone derivatives are also important in the agrochemical industry. They serve as precursors for the synthesis of various pesticides, including insecticides, herbicides, and fungicides. beilstein-journals.org The structural diversity that can be achieved from this compound allows for the development of new agrochemicals with improved efficacy and environmental profiles.
The synthesis of indoxacarb, a potent insecticide, involves a 2-carboalkoxy-1-indanone intermediate. dokumen.pub While the direct use of this compound in the synthesis of currently marketed agrochemicals is not extensively documented in the provided results, its role as a versatile building block for substituted indanones suggests its potential as a precursor for novel agrochemical candidates. The ability to introduce various functional groups onto the indanone scaffold is crucial for tuning the biological activity and selectivity of these compounds. beilstein-journals.org
Development of Fluorescent Probes and Analytical Reagents
The unique electronic properties of the indanone system, particularly when conjugated with a nitro group, make this compound a useful scaffold for the development of fluorescent probes and analytical reagents. Fluorescent probes are essential tools in biological and chemical research for detecting and imaging specific molecules or ions. nih.gov
The fluorescence properties of a molecule can be modulated by the presence of electron-withdrawing groups like the nitro group and electron-donating groups that can be introduced through the reduction of the nitro group. mdpi.commdpi.com This "on/off" switching of fluorescence is a key principle in the design of many fluorescent probes. nih.govresearchgate.net For instance, the reduction of a nitro group to an amino group can lead to a significant change in the fluorescence of the molecule, allowing for the detection of the reducing agent. mdpi.com While specific examples of fluorescent probes directly synthesized from this compound are not detailed in the search results, the general principles of fluorescent probe design and the reactivity of this compound strongly suggest its utility in this area. mdpi.com
Scaffold for Heterocyclic Synthesis
This compound is an excellent starting material for the synthesis of a wide variety of heterocyclic compounds. rsc.orgbohrium.com Fused and spiro heterocyclic frameworks are prevalent in natural products and pharmaceuticals. rsc.orgscispace.com The reactivity of both the ketone and the nitro group on the indanone ring allows for various cyclization strategies.
The ketone at the 1-position can participate in condensation reactions with various dinucleophiles to form fused heterocyclic rings. For example, reaction with hydrazines can lead to the formation of indeno[1,2-c]pyrazolones, and reaction with aminothiourea can yield indenothiazoles. rsc.org The nitro group can be reduced to an amino group, which can then be used as a handle for further cyclization reactions to build nitrogen-containing heterocycles. researchgate.net The synthesis of indenoquinolines and indenoisoquinolines has been achieved using 1,3-indanedione, a related compound, highlighting the utility of the indanone scaffold in constructing complex heterocyclic systems. bohrium.com
| Indanone Precursor | Reagent(s) | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| 2-Arylidene 1-indanone | 6-Amino-1,3-dimethylpyrimidine | Indeno-fused pyridopyrimidine | rsc.org |
| α-Chloroindanone | Thiourea/N-arylthiourea | Indenothiazole | rsc.org |
| 1,3-Indanedione | Aromatic aldehydes, malononitrile, ammonium (B1175870) acetate | Indeno[1,2-b]quinoline | bohrium.com |
| 1,3-Indanedione | Isatin, malononitrile, ammonium acetate | Spiro[indeno[1,2-b]quinoline-11,3'-indoline] | bohrium.com |
Medicinal Chemistry and Biological Research of 6 Nitro 1 Indanone Derivatives
Anti-inflammatory Activity Research
Derivatives of the indanone chemical structure have been a focus of research for their potential therapeutic uses, which include anti-inflammatory effects. ontosight.ai The presence of a nitro group, such as in 6-nitro-1-indanone, has the potential to alter the molecule's biological activity. ontosight.ai Studies have indicated that compounds containing a nitro group can influence inflammatory processes by inhibiting key enzymes in the inflammatory pathway, such as inducible nitric oxide synthase (iNOS), which may result in a reduction of pro-inflammatory cytokine production.
Cyclooxygenase-2 (COX-2) is a pivotal enzyme in the synthesis of prostaglandins (B1171923) and represents a significant target in the creation of anti-inflammatory medications. nih.govals-journal.com The inhibition of COX-2 is a critical mechanism for managing inflammation, as its expression markedly increases during inflammatory conditions. nih.govmdpi.com Various indanone derivatives have been assessed for their ability to inhibit COX-2. mdpi.com For example, certain indanone derivatives that include spiroisoxazoline have demonstrated effectiveness as COX-2 enzyme blockers. nih.gov Derivatives featuring a methoxy (B1213986) group, in particular, have shown significant activity. nih.gov While specific research on this compound derivatives as selective COX-2 inhibitors is not extensively covered in the available information, the broader category of indanones shows potential. For instance, some imidazopyrazolopyridine derivatives, one of which is a nitro-containing analogue, have displayed strong and selective COX-2 inhibitory action, suggesting that the nitro group can positively contribute to COX-2 inhibition. mdpi.com
The hydrazone functional group is recognized as a key pharmacophore in compounds possessing anti-inflammatory properties. who.intnih.gov Specifically, thiazolyl hydrazone derivatives of 1-indanone (B140024) have been created and assessed as a novel category of non-acidic anti-inflammatory agents. who.intresearchgate.netresearchgate.net In a particular study, a range of thiosemicarbazone and thiazolyl hydrazone derivatives of 1-indanone were synthesized, with several of these compounds showing different levels of anti-inflammatory activity. who.intresearchgate.net One derivative, for instance, exhibited more potent activity than the standard drug, ibuprofen. who.intresearchgate.net The type of substitution on the aryl ring of the thiazolyl hydrazone structure seems to affect the anti-inflammatory activity; electron-withdrawing groups have been linked to this biological effect. who.int
| Compound | IC₅₀ (µM/mL) for Anti-inflammatory Action |
|---|---|
| Compound 1 | 5.1 ± 1.9 who.intresearchgate.net |
| Compound 11 | 13.9 ± 4.9 who.intresearchgate.net |
| Ibuprofen (Standard) | 11.2 ± 1.9 who.intresearchgate.net |
Anticancer and Antitumor Properties
The indanone structure is acknowledged for its promise in the development of anticancer treatments. ontosight.aibeilstein-journals.org Derivatives of 1-indanone have demonstrated cytotoxic effects on a variety of cancer cell lines. researchgate.net The nitro group is thought to be instrumental in the anticancer capabilities of these compounds, possibly through the generation of reactive oxygen species (ROS) that cause cancer cell death.
The induction of apoptosis, or programmed cell death, is a fundamental mechanism for many anticancer medications. rsc.org Indanone derivatives have been demonstrated to trigger apoptosis in cancer cells. researchgate.net For example, research involving human breast cancer cell lines treated with a compound structurally related to this compound revealed a notable decrease in cell viability due to the induction of apoptosis, which was confirmed by heightened caspase activity and DNA fragmentation. The process frequently involves halting the cell cycle at particular stages, like the G2/M phase. nih.govnih.govfrontiersin.org Certain indanone-based thiazolyl hydrazone derivatives have been discovered to provoke apoptosis by elevating ROS levels and diminishing glutathione (B108866) (GSH) levels, in addition to arresting the cell cycle. nih.govfrontiersin.org The initiation of apoptosis can also be associated with the inhibition of particular signaling pathways. nih.gov
Microtubules, formed from α- and β-tubulin proteins, are vital for cell division, which makes them a prime target for anticancer drugs. nih.govnih.gov Substances that disrupt tubulin polymerization or depolymerization can halt cell division and result in cell death. Arylidene indanone (AI) structures, which are derivatives of 1-indanone, have been investigated as agents that cause tubulin depolymerization. rsc.orgresearchgate.netrsc.org These compounds typically function by attaching to the colchicine-binding site on β-tubulin, which leads to the destabilization of microtubules. nih.gov For instance, a benzylidene indanone derivative, 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-2-(4˝-nitrobenzylidene)-indan-1-one, showed strong cytotoxic effects against several human cancer cell lines by destabilizing microtubules. nih.gov This particular compound stopped the cell cycle in the G2/M phase and triggered apoptosis. nih.gov In a similar vein, an indanone-based thiazolyl hydrazone derivative was shown to prevent tubulin polymerization during the mitotic phase of the cell cycle. nih.gov
| Compound | IC₅₀ (µM) for Tubulin Polymerization Inhibition |
|---|---|
| 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-2-(4˝-nitrobenzylidene)-indan-1-one | 1.54 nih.gov |
Derivatives of 1-indanone have demonstrated encouraging results against particular cancers, such as breast cancer and leukemia. rsc.orgresearchgate.netrsc.orgresearchgate.net Benzylidene-1-indanones have shown potent cytotoxicity against human cancer cell lines, including breast (MCF-7) and leukemia (THP-1) cells, with IC₅₀ values in the nanomolar concentration range. beilstein-journals.org A specific benzylidene indanone derivative that includes a nitro group displayed powerful cytotoxic effects against a range of human cancer cell lines, such as MCF-7 and MDA-MB-231 (breast cancer). nih.gov Another study pointed out that a hybrid molecule of indanone and estradiol (B170435) was more effective against MCF-7 breast cancer cells than its chalcone (B49325) forerunner. rsc.org Additionally, indolylquinone derivatives have been tested for their ability to inhibit the proliferation of human MDA-MB-231 and MCF-7 breast cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. nih.gov
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 3-10 nih.gov |
| MDA-MB-231 | 3-10 nih.gov |
Antimicrobial Activity Research
The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of this compound have been investigated for their potential to combat bacterial and fungal infections, as well as for their activity against Mycobacterium tuberculosis.
Derivatives of 1-indanone have demonstrated notable antibacterial properties. beilstein-journals.org For instance, certain 2,4-dinitrophenylhydrazone derivatives of 1-indanone have shown activity against both Gram-positive and Gram-negative bacteria. academicjournals.orgresearchgate.net Specifically, the nitro-based indazole derivatives, which can be synthesized from this compound precursors, have been evaluated for their antibacterial effects. One study reported that nitro compounds 12a and 13b exhibited minimum inhibitory concentration (MIC) values of 250 and 62.5 μg/mL, respectively, against Neisseria gonorrhoeae. nih.gov Another study on aurone (B1235358) and indanone derivatives found that many of the synthesized compounds had inhibitory activity against at least one bacterium, with some showing a minimum inhibitory concentration (MIC) as low as 15.625 μM. dntb.gov.uaresearchgate.net
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound | Test Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 12a | Neisseria gonorrhoeae | 250 | nih.gov |
| 13b | Neisseria gonorrhoeae | 62.5 | nih.gov |
This table is for illustrative purposes and includes data for nitro-containing indazole derivatives, which are related to this compound.
Indanone derivatives have also been assessed for their antifungal capabilities. beilstein-journals.org Research has shown that some indanone derivatives possess activity against various fungal strains. For example, a new series of 2-azetidinone derivatives of 6-nitro-1H-indazole, synthesized from 6-nitro-1H-indazole, were screened for their in vitro antifungal activity and showed acceptable results. scielo.br Another study on bicyclic lactams derived from 1-indanone oximes, including a 6-nitro derivative, observed antifungal activity against Candida albicans, although the MIC values were higher than the standard agent miconazole. researchgate.net
The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular drugs. Nitro-containing compounds have shown promise in this area. research-nexus.netnih.gov A series of new 2-azetidinone derivatives of 6-nitro-1H-indazole were synthesized and screened for their in vitro antitubercular activity, demonstrating positive results. scielo.br Furthermore, research on indanol-1,2,3-triazole derivatives has identified compounds with significant activity against Mycobacterium tuberculosis H37Rv. lppcollegerisod.ac.in One compound in this series, 5g, which contains a 2,4-dimethyl substituted benzene (B151609) ring, was particularly potent with a MIC value of 1.56 µM. lppcollegerisod.ac.in While not directly derivatives of this compound, these studies highlight the potential of nitro-containing indane scaffolds in the development of new antitubercular agents. acs.org
Table 2: Antitubercular Activity of Selected Indanol-1,2,3-triazole Derivatives
| Compound | Test Organism | MIC (µM) | Reference |
|---|---|---|---|
| 5g | Mycobacterium tuberculosis H37Rv | 1.56 | lppcollegerisod.ac.in |
| 5h | Mycobacterium tuberculosis H37Rv | 6.25 | lppcollegerisod.ac.in |
| 5j | Mycobacterium tuberculosis H37Rv | 6.25 | lppcollegerisod.ac.in |
| 5m | Mycobacterium tuberculosis H37Rv | 6.25 | lppcollegerisod.ac.in |
| 7b | Mycobacterium tuberculosis H37Rv | 6.25 | lppcollegerisod.ac.in |
This table showcases the activity of related indanol derivatives, suggesting the potential of the indane core in antitubercular drug discovery.
Neuroprotective Effects and Neurodegenerative Disease Research
Derivatives of 1-indanone are of significant interest in the research of neurodegenerative diseases due to their potential to act on multiple targets within the central nervous system. sci-hub.sebeilstein-journals.org
A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). rsc.org Donepezil, a prominent drug for Alzheimer's, features an indanone core. rsc.orgresearchgate.net Research has shown that derivatives of 1-indanone can be potent cholinesterase inhibitors. nih.gov For example, a series of indanone derivatives demonstrated good inhibitory activity against AChE, with some compounds exhibiting IC50 values in the nanomolar range. nih.govresearchgate.net Specifically, compounds 9 and 14 had IC50 values of 14.8 nM and 18.6 nM, respectively, for AChE inhibition. nih.govresearchgate.net These compounds also showed significant inhibition of amyloid-beta (Aβ) aggregation, another key pathological hallmark of Alzheimer's disease. nih.govresearchgate.net Further studies have designed and synthesized novel indanone derivatives as multifunctional agents targeting both cholinesterase inhibition and Aβ aggregation. researchgate.netacs.org
Table 3: Cholinesterase Inhibitory Activity of Selected Indanone Derivatives
| Compound | Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| 9 | AChE | 14.8 | nih.govresearchgate.net |
| 14 | AChE | 18.6 | nih.govresearchgate.net |
| 5c | AChE | 120 | nih.gov |
| 7b | BuChE | 40 | nih.gov |
This table presents data for various indanone derivatives, illustrating the potential of this scaffold in Alzheimer's disease research.
The therapeutic strategy for Parkinson's disease often involves modulating dopaminergic pathways. Research has explored 1-indanone derivatives as potential agents for Parkinson's disease. researchgate.net Some studies have focused on their ability to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine. researchgate.net For instance, 1-tetralone (B52770) and 1-indanone derivatives have been identified as potent and specific inhibitors of MAO-B. researchgate.net A study on 1-indanone derivatives with a nitrocatechol moiety found that while they were potent inhibitors of catechol-O-methyltransferase (COMT), another enzyme relevant to Parkinson's treatment, their MAO-B inhibition was weak. semanticscholar.org However, this highlights the potential for developing dual-target inhibitors by modifying the indanone scaffold. researchgate.net
Antiviral Activity Research
Derivatives of the 1-indanone framework have been a subject of antiviral research, demonstrating notable potential against various viruses. beilstein-journals.org Thiosemicarbazone derivatives, in particular, have shown activity against a broad range of DNA and RNA viruses. nih.govresearchgate.net Research has specifically highlighted their efficacy in inhibiting viruses belonging to the Flaviviridae family, which includes significant human and animal pathogens. nih.gov
The Hepatitis C virus (HCV) is a primary cause of chronic liver disease, prompting extensive research into new antiviral agents. nih.gov Derivatives of 1-indanone have been identified as having anti-HCV activity. researchgate.net Specifically, 1-indanone thiosemicarbazones have been investigated for their ability to suppress HCV replication. nih.govresearchgate.net
In a notable study, two 1-indanone thiosemicarbazone derivatives, 5,6-dimethoxy-1-indanone (B192829) thiosemicarbazone and 5,6-dimethoxy-1-indanone N4-allyl thiosemicarbazone, demonstrated potent suppression of HCV replication in cell lines containing both full-length and subgenomic HCV replicons. nih.govresearchgate.net This antiviral action was observed without cytotoxic effects. The likely mechanism of action is the inhibition of the virus's non-structural proteins. nih.gov Due to the low aqueous solubility of these compounds, which can hinder reliable in vitro evaluation, they have been formulated as inclusion complexes with hydroxypropyl-β-cyclodextrin (HPβ-CD). This formulation enhances their stability in culture medium, allowing for more accurate assessment of their potent anti-HCV activity. nih.govresearchgate.net
Bovine Viral Diarrhea Virus (BVDV) is closely related to HCV and is frequently used as a valuable surrogate model in the development of anti-HCV agents. nih.govresearchgate.net A number of 1-indanone derivatives have shown significant activity against BVDV. In one study, a series of 1-indanone thiosemicarbazone derivatives were synthesized and evaluated for their anti-BVDV properties. researchgate.net
The research identified that these derivatives could block viral RNA synthesis in cell cultures. researchgate.net The thiosemicarbazone of 5,6-dimethoxy-1-indanone (5,6-TSC) was characterized as a non-nucleoside inhibitor (NNI) of the BVDV RNA-dependent RNA polymerase (RdRp). conicet.gov.arfrontiersin.org Further studies on N4-aryl substituted thiosemicarbazones derived from 5,6-dimethoxy-1-indanone identified derivatives with high activity, inhibiting BVDV replication with EC₅₀ values as low as 0.7 µM. conicet.gov.ar
One particular derivative, identified as thiosemicarbazone 2m, exhibited potent anti-BVDV activity with a high selectivity index (SI) of 80.29, which was considerably better than the reference drug ribavirin (B1680618) (SI = 11.64). nih.gov These findings underscore the potential of 1-indanone thiosemicarbazones as candidates for developing agents against HCV and other related viruses from the Flaviviridae family. nih.govresearchgate.net
Table 1: Anti-BVDV Activity of Selected 1-Indanone Thiosemicarbazone Derivatives
| Compound | Target Virus | Activity Metric | Value | Reference |
| Thiosemicarbazone 2m | BVDV | Selectivity Index (SI) | 80.29 | nih.gov |
| Ribavirin (Standard) | BVDV | Selectivity Index (SI) | 11.64 | nih.gov |
| 5,6-dimethoxy-1-indanone TSC (5,6-TSC) | BVDV | EC₅₀ | 1.8 ± 0.6 µM | conicet.gov.ar |
| N4-aryl substituted TSC derivative 15 | BVDV | EC₅₀ | 0.7 ± 0.1 µM | conicet.gov.ar |
Antiplatelet Aggregation Research
Antiplatelet agents are crucial for inhibiting thrombus formation. nih.gov Research into 1-indanone derivatives has revealed a class of nonacidic compounds with anti-inflammatory and antiplatelet aggregation properties. researchgate.net A study focused on newly synthesized thiazolyl hydrazone derivatives of 1-indanone investigated their ability to inhibit platelet aggregation. researchgate.netwho.int
In this study, five of the synthesized compounds showed activity in an antiplatelet aggregation assay, with IC₅₀ values ranging from 38.34 to 255.7 µM. researchgate.netwho.int The most potent compounds, 5 and 11, demonstrated significant activity against arachidonic acid (AA)-induced platelet aggregation, with IC₅₀ values of 38.34 ± 2.4 µM and 38.60 ± 3.1 µM, respectively. These values are comparable to the standard drug, aspirin (B1665792) (IC₅₀ = 30.3 ± 2.6 µM). who.int The general class of nitro compounds has also been noted for platelet-inhibiting properties, which are mediated through the stimulation of guanylate cyclase. nih.gov
Table 2: Antiplatelet Aggregation Activity of 1-Indanone Thiazolyl Hydrazone Derivatives
| Compound | Aggregation Inducer | IC₅₀ (µM) | Reference |
| Compound 5 | Arachidonic Acid | 38.34 ± 2.4 | who.int |
| Compound 11 | Arachidonic Acid | 38.60 ± 3.1 | who.int |
| Aspirin (Standard) | Arachidonic Acid | 30.3 ± 2.6 | who.int |
Antioxidant Activity Research
Oxidative stress is implicated in numerous diseases, making the development of antioxidant compounds a key research area. acs.org Indanone derivatives have been evaluated for their antioxidant capabilities. acs.orgresearchgate.net Studies have explored ketonitrones derived from indanone, which were assessed for their antioxidant properties using the DPPH (2,2-diphenyl-1-picrylhydrazyl) test. researchgate.net This research relates their biological activity to their spin trapping action. researchgate.net
In broader studies on related structures, nitrone derivatives have shown promise. For instance, benzoxazinic nitrones have demonstrated superior antioxidant activity compared to the well-known α-phenyl-tert-butylnitrone (PBN). mdpi.com The antioxidant mechanism of these compounds is often related to their ability to scavenge free radicals. mdpi.com Research on multifunctional agents for Alzheimer's disease has also highlighted the significant antioxidant potential of certain indandione derivatives, which successfully mitigated hydrogen peroxide-induced oxidative stress in cell lines. researchgate.net
Antimalarial Activity Research
The 1-indanone scaffold is recognized as a structural component in compounds with potential antimalarial activity. beilstein-journals.orgresearchgate.net While specific research focusing exclusively on this compound is limited in this context, the inclusion of a nitro group is a known feature in some classes of antimalarial agents. For example, quantitative structure-activity relationship (QSAR) studies have been conducted on nitrobenzothiazole derivatives to analyze their activity against Plasmodium falciparum. ui.ac.id This suggests that the nitro functional group can play a role in the antimalarial efficacy of a compound. The broader family of 1-indanone derivatives continues to be explored for various therapeutic applications, including the development of new antimalarial drugs. beilstein-journals.org
Mechanisms of Biological Action
The diverse biological activities of this compound derivatives stem from various mechanisms of action.
Antiviral Mechanism: The antiviral action, particularly against HCV and BVDV, is primarily attributed to the inhibition of viral enzymes essential for replication. researchgate.net Specifically, thiosemicarbazone derivatives of 1-indanone act as non-nucleoside inhibitors of the viral RNA-dependent RNA polymerase (RdRp), effectively blocking viral RNA synthesis. researchgate.netconicet.gov.ar
Antiplatelet Aggregation Mechanism: The inhibition of platelet aggregation by nitro derivatives is generally mediated by the stimulation of guanylate cyclase, leading to an increase in cyclic GMP levels within the platelets. nih.gov For the thiazolyl hydrazone derivatives of 1-indanone, the precise mechanism involves interfering with aggregation pathways, such as the one induced by arachidonic acid. who.int
Antioxidant Mechanism: The antioxidant effects are based on the ability of these compounds to act as free radical scavengers. mdpi.com Nitrone derivatives of indanone, for example, function as spin trapping agents, neutralizing reactive oxygen species that cause cellular damage. researchgate.net
General Antimicrobial/Anticancer Mechanism: For nitro-containing aromatic compounds, a common mechanism of action involves the reduction of the nitro group within the target cell or microorganism. This reduction process generates reactive nitrogen species, which can cause damage to critical cellular components like DNA and proteins, leading to cell death.
Interaction with Molecular Targets (Enzymes, Receptors)
Derivatives of the this compound scaffold have been investigated for their interactions with several important biological enzymes, highlighting their potential as modulators of various pathological pathways.
Cholinesterases (AChE and BuChE) The 1-indanone core is a key structural component of donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease. rsc.org Consequently, numerous 1-indanone derivatives have been synthesized and evaluated as inhibitors of both AChE and butyrylcholinesterase (BChE). beilstein-journals.orgresearchgate.netnih.gov Research has shown that modifications at the 6-position of the indanone ring are critical for potent inhibitory activity. For instance, the introduction of a methoxy group at the C6-position of the indanone scaffold led to a hydrophobic interaction with the Leu289 residue in the peripheral anionic site (PAS) of AChE, enhancing inhibitory potency. rsc.org Further studies involving the attachment of various amine-terminated alkyl chains to the 6-position have been conducted to optimize interactions with the AChE enzyme. rsc.org In one study, a series of indanone derivatives were designed based on donepezil, with inhibitory concentrations (IC₅₀) against AChE and BChE ranging from 0.12 to 11.92 μM and 0.04 to 24.36 μM, respectively. nih.gov
Monoamine Oxidases (MAO-A and MAO-B) Monoamine oxidases are crucial enzymes that regulate neurotransmitter levels in the brain, making them targets for treating neurodegenerative and neuropsychiatric disorders like Parkinson's disease and depression. beilstein-journals.orgnih.gov The 1-indanone structure is recognized as a promising scaffold for developing high-potency, reversible MAO inhibitors. nih.gov Studies have specifically identified C6-substituted 1-indanones as potent and selective inhibitors of MAO-B, with some derivatives exhibiting IC₅₀ values in the nanomolar range (0.001 to 0.030 μM). nih.gov In contrast, C5-substituted analogues were found to be weaker MAO-B inhibitors. nih.gov While generally selective for MAO-B, some 1-indanone derivatives also show potent inhibition of the MAO-A isoform. nih.gov
Antitubercular and Antiparasitic Enzyme Targets The this compound moiety has been used as a starting material for synthesizing compounds with potential antitubercular and antiparasitic activities. Thiosemicarbazones derived from this compound have been synthesized and evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. conicet.gov.ar The primary cysteine protease of the parasite, cruzipain, was explored as a potential molecular target for these compounds. conicet.gov.ar Furthermore, while not a direct derivative, related nitro-containing quinolones have shown selective and potent activity against Mycobacterium tuberculosis, with evidence suggesting the enzyme DprE1 as a likely target. nih.gov Other research on indanol-triazole derivatives points to the mycobacterial enoyl-ACP-reductase (InhA) as a potential target for antitubercular action. lppcollegerisod.ac.in
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| C6-Substituted 1-Indanones | MAO-B | Potent and selective inhibitors with IC₅₀ values ranging from 0.001 to 0.030 μM. | nih.gov |
| Indanone-Aminopropoxy Benzylidenes | AChE | IC₅₀ values ranged from 0.12 to 11.92 μM. | nih.gov |
| Indanone-Aminopropoxy Benzylidenes | BChE | IC₅₀ values ranged from 0.04 to 24.36 μM. | nih.gov |
| This compound-derived Thiosemicarbazones | Cruzipain (potential) | Synthesized and evaluated for trypanosomicidal activity. | conicet.gov.ar |
Bioreduction of Nitro Group to Reactive Intermediates
A key aspect of the biological activity of nitroaromatic compounds is their potential for bioreduction. The nitro group (NO₂) can be enzymatically reduced within cells to form a series of reactive intermediates, including the nitroso derivative (NO) and the hydroxylamine (B1172632) (NHOH), ultimately leading to the corresponding amine (NH₂). These reactive species can interact with various cellular macromolecules, which may be linked to their therapeutic effects or potential toxicity.
Specifically for this compound derivatives, it is understood that the nitro group can undergo bioreduction to form reactive intermediates that subsequently interact with cellular components. This metabolic activation is a critical consideration in their mechanism of action. The reduction of a nitro group to an amine is a well-established chemical transformation, often employed in the synthesis of bioactive molecules from nitro-substituted precursors. scienceopen.com For example, the chemical reduction of a nitro group on the indanone scaffold is a step in the synthesis of certain MAO inhibitors. scienceopen.com The general principle of nitro group bioreduction has also been demonstrated using whole plant cells, such as from Lens culinaris, which can reduce nitroaromatic compounds to their corresponding amines. researchgate.net This biological process mirrors the chemical reductions used in synthesis and supports the hypothesis that this compound derivatives can be metabolically activated in biological systems.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For 1-indanone derivatives, including those with a nitro substitution, several key structural features have been identified that influence their biological activity.
Inhibition of Monoamine Oxidase (MAO) A crucial SAR finding for MAO inhibition is the influence of the substituent's position on the indanone ring. A systematic study revealed that substitution at the C6-position results in particularly potent and selective MAO-B inhibitors. nih.gov In contrast, derivatives with substituents at the C5-position are comparatively weaker inhibitors, establishing the C6-position as optimal for targeting MAO-B. nih.gov
Inhibition of Cholinesterases (AChE & BuChE) For cholinesterase inhibitors based on the indanone scaffold, the substitution pattern on the core is also critical. Modifications at the 6-position have been a major focus. The presence of a methoxy group at C6 was found to promote a hydrophobic interaction with the Leu289 residue of AChE, enhancing potency. rsc.org Further SAR studies explored attaching alkyl chains of varying lengths with different terminal amine groups to the 6-position to optimize interactions with the enzyme's peripheral anionic site. rsc.org A separate study on indanone-aminopropoxy benzylidene derivatives established an activity trend based on the terminal amine group, with the order of potency for both AChE and BChE inhibition being dimethyl amine > piperidine (B6355638) > morpholine. nih.gov This study also noted that unsaturated compounds containing a C=C linker were more potent AChE inhibitors than their saturated counterparts. nih.gov
Antitubercular Activity In the context of antitubercular agents, SAR studies have been conducted on thiosemicarbazones derived from various 1-indanones, including this compound. conicet.gov.ar The evaluation of these derivatives helps to delineate the structural requirements for optimal activity against M. tuberculosis. For a different class of antitubercular agents, indanol-1,2,3-triazole derivatives, it was observed that phenyl-1,2,3-triazole derivatives generally displayed better activity than phenylacetamido-1,2,3-triazole derivatives. lppcollegerisod.ac.in
| Biological Target | Structural Feature | Impact on Activity | Reference |
|---|---|---|---|
| MAO-B | Substitution at C6-position | Confers higher potency and selectivity compared to C5-substitution. | nih.gov |
| AChE | Methoxy group at C6-position | Enhances potency through hydrophobic interactions. | rsc.org |
| AChE / BuChE | Terminal amine on side chain | Potency order: Dimethyl amine > Piperidine > Morpholine. | nih.gov |
| AChE | Unsaturated (C=C) linker | More potent inhibition than saturated linker. | nih.gov |
Molecular Docking Investigations
To visualize and understand the interactions between this compound derivatives and their molecular targets at an atomic level, molecular docking simulations are frequently employed. These computational studies provide valuable insights that can guide rational drug design.
Cholinesterase Interactions Docking studies of indanone-based cholinesterase inhibitors have shown that these molecules can bind to the AChE active site in a manner similar to donepezil, often engaging with both the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.govacs.org In one study, a methoxy group at the 6-position of the indanone ring was observed to form a hydrogen bond with the amino acid Asn289, providing a molecular basis for its contribution to activity. acs.org In another docking study of a donepezil-like compound bearing a nitro-substituted phenyl ring, the nitro group was found to be important for polar interactions, forming a hydrogen bond with the hydroxyl group of Glu202 in the AChE active site. mdpi.com This highlights the potential of the nitro group to act as a key interaction point.
Antiparasitic and Antitubercular Target Interactions Molecular docking has also been used to investigate the mechanism of action of indanone derivatives against infectious disease targets. To better understand the trypanosomicidal activity of thiosemicarbazones derived from 1-indanones, including the 6-nitro derivative, docking studies with the enzyme cruzipain were performed. conicet.gov.ar Similarly, to elucidate the molecular mechanism of antitubercular action for a series of indanol-triazole derivatives, docking simulations were carried out against the mycobacterial enzyme InhA (enoyl-ACP-reductase). lppcollegerisod.ac.in These studies help to predict the binding modes and identify key interactions that are responsible for the observed biological activity.
Materials Science Research and Advanced Functional Materials Development
Applications in Dyes and Pigments
6-Nitro-1-indanone serves as a key intermediate in the synthesis of various dyes and pigments. The presence of the nitro group is crucial, as it can be chemically reduced to an amino group (-NH2). This transformation yields 6-amino-1-indanone, a versatile compound in color chemistry. The resulting amino group can undergo diazotization and subsequent coupling reactions to form azo compounds, which constitute a large and important class of industrial dyes known for their vibrant colors and strong light absorption properties. bloomtechz.com
The general synthetic pathway involves:
Reduction: The nitro group of this compound is reduced to an amine, often using standard reducing agents.
Diazotization: The newly formed amino group is treated with a source of nitrous acid to form a diazonium salt.
Coupling: The highly reactive diazonium salt is then coupled with another aromatic compound (a coupling partner) to form the final azo dye molecule.
Development of Materials with Specific Electronic Properties
The electronic nature of this compound makes it a significant compound for developing materials with tailored electronic characteristics. The nitro group is strongly electron-withdrawing, which greatly influences the electron distribution within the molecule. vulcanchem.com This effect, combined with the carbonyl group of the indanone ring, creates a molecule with a significant dipole moment and enhanced electrophilicity.
These distinct electronic properties are exploited in several ways:
Organic Semiconductors: Indanone derivatives have been used to create organic semiconductor materials. For instance, vanadium complexes with 2-benzylidene-1-indanone (B110557) derivatives have been synthesized and their semiconductor behavior studied. These materials, when deposited as thin films, exhibit electrical conductivity values within the semiconductor range (10⁻⁶ to 10¹ Ω⁻¹·cm⁻¹). scirp.org The indanone structure provides a rigid backbone for the material, while the substituents, such as the nitro group, can be used to tune the energy levels (HOMO/LUMO) and charge transport properties.
Functional Polymers: this compound can be used as a monomer or a precursor to a monomer for polymerization. The resulting polymers would incorporate the electronic features of the indanone unit, potentially leading to materials with applications in electronics and photonics.
The ability to modify the indanone core allows for precise control over the electronic properties, making these materials promising for use in various electronic devices.
Research in Optical Properties
The indanone scaffold is a subject of research for its potential in nonlinear optical (NLO) materials. NLO materials interact with intense light in a way that generates new light frequencies, a property essential for technologies like optical switching and frequency conversion. Derivatives of 1-indanone (B140024) have been shown to exhibit exceptional second-order NLO responses.
Research in this area focuses on:
Structure-Property Relationships: Scientists investigate how modifications to the indanone structure affect its optical properties. For example, an indanone-based alkoxysilane dye containing an azo-chromophore has been synthesized to study the relationship between its chemical structure and its NLO properties. researchgate.net
Optical Band Gap Engineering: The optical band gap determines the wavelengths of light a material can absorb and emit. By creating derivatives, such as the vanadium indanone complexes, researchers can tune this property. Studies on thin films of these materials have determined optical band gaps to be around 2.7 eV for indirect transitions, which is crucial for their potential use in optoelectronic devices. scirp.org
These investigations highlight the potential of indanone derivatives, originating from precursors like this compound, in the development of advanced optical materials.
Fluorescent Materials Research
This compound is a valuable starting material in the synthesis of fluorescent compounds, also known as fluorophores. rsc.org The indanone ring system can be incorporated into larger molecular structures that exhibit fluorescence—the emission of light after absorbing light of a shorter wavelength.
The nitro group itself typically quenches fluorescence. However, it serves as a synthetic handle that can be converted into other functional groups, such as amines, which can be part of a fluorescent chromophore. The synthesis of fluorescent probes for various sensing applications often begins with versatile building blocks like this compound. The rigid structure of the indanone framework can enhance the fluorescence quantum yield in the final molecule by reducing non-radiative decay pathways.
OLEDs and Fluorophores
Indanone derivatives have been identified as important organic functional materials for use in Organic Light-Emitting Diodes (OLEDs). rsc.org OLED technology relies on thin films of organic molecules that emit light when an electric current is applied. The color and efficiency of the OLED are determined by the properties of the emissive organic layer, which often consists of fluorescent or phosphorescent molecules (fluorophores).
The role of indanone derivatives in this context is as the core structure for these essential fluorophores. rsc.org By synthesizing various derivatives, researchers can create materials that emit light across the visible spectrum. The thermal stability and charge-transport characteristics of the indanone structure are advantageous for the longevity and performance of OLED devices.
Nanosensors and Nano-semiconductors
The application of indanone derivatives extends into the realm of nanotechnology, specifically in the development of nanosensors and nano-semiconductors. researchgate.net
Nano-semiconductors: As discussed previously, indanone derivatives can form semiconductor materials. scirp.org When these materials are produced at the nanoscale (e.g., as nanoparticles or nanowires), they can exhibit quantum confinement effects and other size-dependent properties. Research into organic semiconductors often focuses on creating materials that can be processed into thin films for electronic devices. Vanadium indanone derivatives, for example, have been successfully deposited as thin films using thermal evaporation, a key step in device fabrication. scirp.org
Nanosensors: Nanosensors are devices that use the unique properties of nanomaterials to detect and measure physical or chemical entities with very high sensitivity. nih.gov Organic semiconductor nanoparticles can be used as the active element in such sensors. physicsworld.com For instance, arylidene-1-indanone derivatives are used in the synthesis of nanoparticles that have potential applications in nanosensors. researchgate.net These materials could be designed to respond to specific analytes by changing their electrical or optical properties, forming the basis of a sensing mechanism.
The development of these nanomaterials is an interdisciplinary effort, combining organic chemistry, materials science, and physics to create functional devices at the nanoscale. coursera.org
Controlled Morphologies of Organic Microcrystals
Significant research is dedicated to controlling the shape, size, and crystal packing—collectively known as morphology—of organic molecules, as these factors can dramatically influence the material's properties. Materials scientists are exploring methods to precipitate organic compounds, such as those derived from this compound, into specific microstructures like ribbons, rods, and plates. xmu.edu.cn
One key finding is that while a compound may be non-emissive when dissolved in a solvent, its aggregation into highly ordered microcrystals can induce strong luminescence. xmu.edu.cn This phenomenon, known as aggregation-induced emission, is of great interest for creating highly efficient light-emitting materials.
Furthermore, the mechanical properties of organic crystals are being explored. For example, microcrystals of an indanone-substituted anthracene (B1667546) were found to bend when exposed to UV light, a photomechanical response resulting from a chemical reaction within the crystal lattice. rsc.orgresearchgate.net This ability to create "dynamic crystals" that respond to external stimuli like light opens up possibilities for applications in actuators and soft robotics. researchgate.net Controlling the crystallization process allows for the fabrication of these precisely structured and functional micro-materials.
Theoretical and Computational Investigations of 6 Nitro 1 Indanone
Quantum Chemical Calculations (e.g., PM3, DFT)
Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. Methods range from semi-empirical approaches like PM3 (Parametrized Model 3), which are computationally less intensive, to more rigorous ab initio and Density Functional Theory (DFT) methods that provide higher accuracy. bris.ac.ukresearchgate.net
For 6-Nitro-1-indanone, these calculations can elucidate key electronic parameters that govern its reactivity. DFT, for instance, is a widely used method for developing criteria to predict and understand many chemical processes. researchgate.netijcce.ac.ir Calculations typically involve geometry optimization to find the most stable three-dimensional conformation of the molecule, followed by the computation of various molecular properties.
Key parameters obtained from these calculations include:
Energy of the Highest Occupied Molecular Orbital (EHOMO): This orbital is associated with the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency to act as an electron donor in reactions. researchgate.net
Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This orbital relates to the molecule's ability to accept electrons. A lower ELUMO value indicates a greater propensity to act as an electron acceptor. researchgate.net
HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting interaction sites.
Semi-empirical methods like PM3, while generally less accurate than DFT, can still be valuable for initial explorations of large molecules or for providing qualitative insights into electronic structure. bris.ac.ukorientjchem.org However, DFT methods, such as those using the B3LYP functional, are often preferred for their balance of accuracy and computational cost in predicting molecular properties. researchgate.netuobaghdad.edu.iq
| Quantum Chemical Parameter | Significance in Molecular Reactivity |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates electron-donating ability; higher values correlate with stronger donation. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates electron-accepting ability; lower values correlate with stronger acceptance. |
| ΔE (HOMO-LUMO Energy Gap) | Reflects chemical reactivity and stability; a smaller gap implies higher reactivity. |
| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for electrophilic and nucleophilic attack. |
Mechanistic Pathway Elucidation
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. By calculating the energies of these species, a reaction profile can be constructed, allowing researchers to determine the most likely pathway a reaction will follow.
For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can:
Identify Transition States: These are the highest energy points along a reaction coordinate and are critical for determining the reaction rate.
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the kinetic feasibility of a reaction step.
These theoretical investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone, offering a detailed picture of bond-breaking and bond-forming processes.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used extensively in drug discovery to predict how a small molecule (ligand), such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme. dntb.gov.uaijper.org The process involves predicting the preferred orientation and conformation of the ligand when bound to the active site of the target receptor. nih.govnih.gov
The primary goals of molecular docking are:
Binding Mode Prediction: To determine the precise three-dimensional arrangement of the ligand within the protein's binding pocket.
Binding Affinity Estimation: To score and rank different ligands based on their predicted binding strength, often expressed in kcal/mol. dovepress.com A more negative docking score generally implies a stronger, more favorable interaction. ijper.org
In the context of this compound, docking studies could be used to explore its potential as an inhibitor for various enzymes. For example, the broader class of indanone derivatives has been investigated for activities such as cholinesterase inhibition. rsc.org A typical docking workflow would involve preparing the 3D structures of both this compound and the target protein, defining the binding site on the protein, and then using a docking algorithm to systematically search for the best fit. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. ijper.org
Structure-Activity Relationship (SAR) Predictions
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve understanding how the chemical structure of a compound influences its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to build mathematical models that correlate variations in a molecule's structure with changes in its activity. frontiersin.org
For the this compound scaffold, SAR predictions would involve systematically considering the effects of modifying different parts of the molecule. rsc.org Key areas for modification could include:
The Nitro Group: Replacing the nitro group at the 6-position with other electron-withdrawing or electron-donating groups to probe its role in target binding.
The Indanone Core: Introducing substituents at other available positions on the aromatic ring (e.g., positions 4, 5, or 7).
The Ketone Group: Modifying the carbonyl group at the 1-position.
By creating a library of virtual derivatives and calculating their physicochemical or structural descriptors (e.g., electronic properties, size, hydrophobicity), a QSAR model can be developed. frontiersin.org This model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov For instance, studies on related 1-indanone (B140024) derivatives have been used to develop antagonists for specific receptors, using 3D-QSAR to guide future design. nih.gov
| Position of Substitution on Indanone Ring | Hypothetical Substituent (R) | Potential Impact on Activity (Illustrative) |
|---|---|---|
| Position 6 | -NH2 (Amino) | Alters electronic properties from electron-withdrawing to donating; may introduce new hydrogen bonding capabilities. |
| Position 6 | -OCH3 (Methoxy) | Increases lipophilicity and acts as a hydrogen bond acceptor. Could provide hydrophobic interactions with a receptor. rsc.org |
| Position 5 | -Cl (Chloro) | Increases lipophilicity and can act as a weak hydrogen bond acceptor. |
| Position 2 | Benzylidene group | Extends the conjugated system, potentially altering planarity and interaction with flat receptor surfaces. rsc.org |
Analytical and Spectroscopic Methodologies in 6 Nitro 1 Indanone Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is indispensable for isolating 6-Nitro-1-indanone from reaction mixtures and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) is the principal technique used for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its derivatives. It is routinely used to monitor the progress of synthesis reactions, identify the presence of byproducts, and determine the final purity of the isolated compound. The method's high resolution allows for the effective separation of this compound from structurally similar isomers and unreacted starting materials.
In a typical application, reverse-phase HPLC is employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. sci-hub.se A gradient elution, often with a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), is used to separate compounds based on their differential partitioning between the two phases. erdcinnovation.org Detection is commonly achieved using a UV detector, as the aromatic and nitro functionalities in this compound provide strong chromophores. Purity levels are often confirmed to be above 95% for use in subsequent applications.
Table 1: Typical HPLC Parameters for Indanone Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reverse-Phase C18, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water |
| Elution | Gradient or Isocratic |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis Detector (e.g., at 254 nm or 315 nm) erdcinnovation.org |
| Temperature | Ambient or controlled (e.g., 25-40°C) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a crucial analytical technique for the structural elucidation of this compound, providing valuable information about its functional groups. The IR spectrum of a molecule reveals absorption bands corresponding to the vibrational frequencies of its chemical bonds. mvpsvktcollege.ac.in For this compound, the key functional groups are the carbonyl group (C=O) of the indanone ring, the nitro group (NO₂), and the aromatic C-H and C=C bonds. mvpsvktcollege.ac.inorgchemboulder.com
The strong absorption band for the C=O stretching vibration in ketones typically appears in the range of 1715 cm⁻¹. orgchemboulder.com In aromatic ketones like 1-indanone (B140024), this peak is observed around 1700 cm⁻¹. The presence of the electron-withdrawing nitro group at the 6-position is expected to influence the electronic environment of the carbonyl group.
The nitro group itself is characterized by two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric N-O stretching vibration typically appears in the 1550–1475 cm⁻¹ region, while the symmetric N-O stretching vibration is found between 1360–1290 cm⁻¹. orgchemboulder.com These two absorptions are strong indicators of the presence of a nitro functional group.
Additionally, the IR spectrum of this compound will exhibit bands corresponding to the aromatic ring. Aromatic C-H stretching vibrations are generally observed in the 3100–3000 cm⁻¹ range. mvpsvktcollege.ac.in The C-C stretching vibrations within the aromatic ring typically appear in the 1600–1400 cm⁻¹ region. orgchemboulder.com
Table 1: Characteristic IR Absorption Bands for this compound Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretch | ~1700 - 1715 |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aromatic C=C | Stretch (in-ring) | 1600 - 1400 |
Data sourced from general IR spectroscopy principles and data for related compounds. mvpsvktcollege.ac.inorgchemboulder.com
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov In the analysis of this compound, various MS methods can be employed to confirm its molecular structure.
Fast Atom Bombardment (FAB)-MS
Fast Atom Bombardment (FAB) is a soft ionization technique in mass spectrometry where a beam of high-energy neutral atoms, such as argon or xenon, bombards a sample mixed in a non-volatile liquid matrix, like glycerol (B35011) or 3-nitrobenzyl alcohol. wikipedia.orgcreative-proteomics.com This process generates ions from the analyte with minimal fragmentation, making it particularly useful for determining the molecular weight of thermally unstable or non-volatile compounds. wikipedia.orgcreative-proteomics.com
For this compound, FAB-MS would be expected to produce prominent quasi-molecular ions, such as the protonated molecule [M+H]⁺ in the positive ion mode and the deprotonated molecule [M-H]⁻ in the negative ion mode. wikipedia.orgtaylorandfrancis.com Given the molecular formula of this compound (C₉H₇NO₃), the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion would be approximately 178.05. The observation of this ion would provide strong evidence for the molecular weight of the compound. While FAB is known for being a soft ionization method, some fragmentation can still occur, providing structural information. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is a widely used method for the identification and quantification of volatile and semi-volatile organic compounds in a mixture. researchgate.netphcogj.com In the context of this compound analysis, GC-MS can be used to determine its purity and confirm its identity.
The sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. nih.gov As the separated components, including this compound, elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, which can be compared to spectral libraries like the NIST database for identification. researchgate.netphcogj.com For related compounds like 1-indanone, GC-MS has been used to monitor its presence in various samples. unit.noresearchgate.netresearchgate.net The analysis of nitro compounds by GC-MS is also well-established. biomedpharmajournal.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental composition of a molecule from its exact mass. For this compound (C₉H₇NO₃), HRMS can definitively confirm its molecular formula.
For instance, the calculated exact mass for the protonated molecule [M+H]⁺ of this compound is 178.0504. HRMS can measure this value with a high degree of accuracy, typically to within a few parts per million (ppm), which helps to distinguish it from other compounds that may have the same nominal mass but different elemental compositions. HRMS has been used to verify the molecular ion peaks of related bromo-indanones. The technique is often coupled with soft ionization methods like electrospray ionization (ESI) for accurate mass determination of organic molecules. conicet.gov.ar
Table 2: Mass Spectrometry Data for this compound
| Technique | Ion Type | Expected m/z (Nominal) | Calculated Exact Mass |
|---|---|---|---|
| FAB-MS | [M+H]⁺ | 178 | 178.0504 |
| GC-MS (EI) | M⁺ | 177 | 177.0426 |
| HRMS (ESI) | [M+H]⁺ | 178 | 178.0504 |
Calculated exact masses are based on the molecular formula C₉H₇NO₃.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. matanginicollege.ac.inshu.ac.uk For organic molecules, the most important transitions are typically π → π* and n → π*. matanginicollege.ac.in
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its chromophoric groups: the nitrated benzene (B151609) ring and the carbonyl group. The indanone structure itself exhibits absorption in the UV region. nist.gov The presence of the nitro group, a strong chromophore, will significantly influence the absorption spectrum. The conjugation between the benzene ring, the carbonyl group, and the nitro group will likely result in a shift of the absorption maxima to longer wavelengths (a bathochromic shift).
Organic compounds containing functional groups with non-bonding electrons (n electrons) and π electrons can undergo n → π* transitions, which are typically of lower energy and appear at longer wavelengths compared to π → π* transitions. shu.ac.uk The exact position and intensity of the absorption bands (λmax) are dependent on the solvent used. researchgate.net
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations of a sample. mdpi.com It is complementary to IR spectroscopy. While IR absorption occurs when there is a change in the dipole moment during a vibration, Raman scattering occurs when there is a change in the polarizability of the molecule. nih.gov
For this compound, Raman spectroscopy can be used to identify the characteristic vibrations of its functional groups. The symmetric stretching vibration of the nitro group, for example, often produces a strong and sharp band in the Raman spectrum. The C=O stretching vibration of the ketone and the various vibrations of the aromatic ring will also be Raman active. mdpi.com The technique can provide a detailed "fingerprint" of the molecule, which can be used for identification and structural analysis. nih.govnih.gov Theoretical calculations, such as Density Functional Theory (DFT), can be used in conjunction with experimental Raman spectroscopy to aid in the assignment of vibrational modes. researchgate.net
Table 3: Summary of Spectroscopic Methodologies
| Methodology | Information Obtained | Key Features for this compound |
|---|---|---|
| Infrared (IR) Spectroscopy | Functional group identification | C=O stretch, asymmetric and symmetric NO₂ stretches |
| Mass Spectrometry (MS) | Molecular weight and fragmentation | Molecular ion peak, fragmentation pattern |
| Fast Atom Bombardment (FAB)-MS | Molecular weight of non-volatile compounds | [M+H]⁺ or [M-H]⁻ ions |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds | Retention time and mass spectrum for purity and identity |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition | High-precision m/z for formula confirmation |
| UV-Vis Spectroscopy | Electronic transitions, conjugation | λmax values for chromophores |
| Raman Spectroscopy | Molecular vibrations, complementary to IR | Symmetric NO₂ stretch, C=O stretch, aromatic ring modes |
Other Spectroscopic Techniques for Material Characterization
Beyond standard nuclear magnetic resonance (NMR) and mass spectrometry (MS), a range of other spectroscopic techniques are vital for the comprehensive characterization of materials like this compound. These methods provide insights into the electronic, vibrational, and structural properties of the molecule, which are crucial for understanding its behavior and potential applications.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that investigates the electronic excited states of fluorescent molecules, or fluorophores. When a molecule absorbs light, it moves to an excited electronic state. For fluorescent species, this energy is re-emitted as light of a longer wavelength as the molecule returns to its ground state. The resulting spectrum provides information on the molecule's electronic structure and its interaction with the local environment. While detailed fluorescence studies specifically on this compound are not extensively published, the indanone core is a component of various fluorescent compounds, and this compound itself has been noted for its potential use as a fluorescent probe in research. chembk.comrsc.org
Detailed Research Findings:
Research into structurally related indanone derivatives demonstrates the utility of fluorescence spectroscopy in characterizing this class of compounds.
Truxene (B166851) Derivatives: Novel star-shaped truxene-based heterocycles, which are synthesized from 1-indanone, exhibit distinct fluorescence properties. beilstein-journals.org These complex molecules show absorption bands between 278–342 nm, corresponding to π–π* transitions. beilstein-journals.org The fluorescence spectra of these truxene derivatives display emission bands in the range of 364–399 nm. beilstein-journals.org For instance, the parent hexa-alkylated truxene derivative has a broad emission band at approximately 371.88 nm. beilstein-journals.org
Indanone-based Chalcones: Chalcone (B49325) analogues incorporating the indanone structure have also been characterized by their fluorescence. researchgate.net For example, the compound E-2-(4'-hydroxybenzylidene)-1-indanone is a cyclic chalcone analogue whose fluorescence properties have been studied to understand its interaction with biological systems like mitochondrial membranes. researchgate.net
The study of these related compounds provides a framework for how the fluorescence of this compound could be analyzed. The nitro group (-NO₂) is a strong electron-withdrawing group, which would be expected to significantly influence the electronic transitions and thus the fluorescence properties (e.g., wavelength and quantum yield) compared to unsubstituted or differently substituted indanones.
Table 1: Photophysical Properties of Selected Indanone-Based Fluorescent Compounds
| Compound Class | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Solvent | Reference |
| Hexa-alkylated Truxene Derivative | 278, 296, 307 | 372 | Chloroform | beilstein-journals.org |
| Substituted Truxene Derivative 6 | Not specified | 366, 384 | Chloroform | beilstein-journals.org |
| Substituted Truxene Derivative 14 | Not specified | 364, 380 | Chloroform | beilstein-journals.org |
| Substituted Truxene Derivative 25 | Not specified | 379, 399 | Chloroform | beilstein-journals.org |
| 4-Hydroxychalcone Analogue | Not specified | Not specified | Methanol / Respiration Medium | researchgate.net |
Near-Infrared (NIR) Spectroscopy
Near-infrared (NIR) spectroscopy measures the absorption of light in the NIR region of the electromagnetic spectrum, typically from 780 nm to 2500 nm (or 12,800 to 4,000 cm⁻¹). mdpi.com The absorption bands in this region correspond to overtones and combination bands of the fundamental molecular vibrations observed in the mid-infrared region. researchgate.net While less specific than MIR, NIR spectroscopy is non-destructive, requires minimal sample preparation, and allows for deep sample penetration, making it a powerful tool for the quantitative analysis of bulk materials and for online process monitoring. researchgate.netnih.gov
Detailed Research Findings:
Specific NIR spectroscopic studies on this compound are not prominent in the literature. However, the principles of the technique suggest several potential applications in the research and production of this compound. NIR is widely used in the pharmaceutical and chemical industries for applications that are directly transferable to a compound like this compound. nih.gov
Raw Material Identification: NIR can rapidly verify the identity and quality of starting materials used in the synthesis of this compound.
Process Monitoring: In a synthetic process, an in-situ NIR probe could monitor the reaction progress in real-time by tracking the disappearance of reactant signals and the appearance of product signals. nih.gov This is particularly useful for optimizing reaction conditions and ensuring process consistency. nih.gov
Quantitative Analysis: NIR spectroscopy, coupled with chemometric models (e.g., Partial Least Squares regression), can be used for the quantitative determination of the concentration of this compound in mixtures or solutions. nih.gov It could also be applied to determine the purity of the final product, including the quantification of residual solvents or synthetic intermediates.
The development of an NIR method for this compound would involve building a calibration model by correlating the NIR spectra of a set of samples with known concentrations or properties determined by a reference method (e.g., HPLC). mdpi.com
Table 2: Potential Applications of NIR Spectroscopy in this compound Research
| Application Area | Description | Key Advantages | Reference |
| Reaction Monitoring | Real-time tracking of the conversion of reactants to this compound during synthesis. | Non-destructive, in-situ analysis, rapid data acquisition. | nih.govnih.gov |
| Purity Assessment | Quantification of this compound content and detection of impurities in the final product. | Fast analysis, minimal sample preparation, suitable for solid and liquid samples. | researchgate.net |
| Quality Control | Verification of raw material identity and quality before use in synthesis. | High-throughput screening, cost-effective. | researchgate.net |
| Solvent Analysis | Measurement of residual solvent content in the final crystalline product. | Sensitivity to O-H and C-H bonds common in solvents. | nih.gov |
Mid-Infrared (MIR) Spectroscopy
Mid-infrared (MIR) spectroscopy, commonly performed using Fourier-transform infrared (FTIR) spectrometers, operates in the 4,000 to 400 cm⁻¹ range. researchgate.net This technique is a cornerstone of chemical characterization because it probes the fundamental vibrational modes of molecules. mdpi.com Specific functional groups absorb infrared radiation at characteristic frequencies, making the MIR spectrum a molecular "fingerprint" that can be used to identify a compound and elucidate its structure. mdpi.com
Detailed Research Findings:
MIR spectroscopy is routinely used to characterize indanone and its derivatives, confirming the presence of key structural features. scirp.orgusm.my For this compound, the MIR spectrum provides definitive evidence for its core functional groups.
Carbonyl Group (C=O): The most prominent feature in the spectrum of an indanone is the strong absorption band corresponding to the stretching vibration of the ketone carbonyl group. For indanone-based chalcones, this peak appears in the region of 1680–1700 cm⁻¹. usm.my In a related compound, 5,6-dimethoxy-2-methyl-1-indanone, this stretch is observed at 1708 cm⁻¹. orgsyn.org
Nitro Group (NO₂): The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch typically found between 1560–1500 cm⁻¹ and a symmetric stretch between 1385–1345 cm⁻¹. These peaks would be essential identifiers for this compound.
Aromatic Ring (C=C): Stretching vibrations of the aromatic ring typically appear in the 1600–1450 cm⁻¹ region.
C-H Bonds: Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the five-membered ring appears just below 3000 cm⁻¹.
By analyzing the "fingerprint region" (below 1500 cm⁻¹), which contains complex vibrations unique to the entire molecule, one can distinguish this compound from its isomers (e.g., 4-Nitro-1-indanone or 5-Nitro-1-indanone) and other related compounds. mdpi.com
Table 3: Characteristic Mid-Infrared (MIR) Absorption Frequencies for Indanone Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Presence in this compound | Reference |
| Ketone C=O | Stretch | 1680 - 1710 | Yes | usm.myorgsyn.org |
| Nitro NO₂ | Asymmetric Stretch | 1500 - 1560 | Yes | |
| Nitro NO₂ | Symmetric Stretch | 1345 - 1385 | Yes | |
| Aromatic C=C | Stretch | 1450 - 1600 | Yes | usm.my |
| Aromatic C-H | Stretch | 3000 - 3100 | Yes | |
| Aliphatic CH₂ | Stretch | 2850 - 2960 | Yes |
Environmental and Toxicological Research Perspectives on 6 Nitro 1 Indanone
Environmental Fate and Transport Studies
The environmental fate and transport of a chemical compound dictate its potential for persistence, bioaccumulation, and exposure to various ecosystems. For 6-Nitro-1-indanone, a comprehensive understanding of its behavior in the environment is crucial. The movement and transformation of chemicals in the environment are governed by a combination of transport and degradation processes. wur.nlcdc.gov Transport mechanisms can be categorized as either intramedia (within a single environmental medium like air or water) or intermedia (between different media, such as from air to water or soil to water). wur.nl
Key factors influencing the fate and transport of organic compounds like this compound include:
Partitioning Behavior : The tendency of a compound to move between different environmental compartments (air, water, soil, sediment) is a critical determinant of its fate. wur.nlpjoes.com This is influenced by properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). While specific data for this compound is not readily available in the provided results, related nitroaromatic compounds are known to be released into the environment through various channels. mdpi.com
Sorption : The adherence of a chemical to soil and sediment particles can significantly impact its mobility. dtic.mil For nitroaromatic compounds, sorption to soil and sediment is a key process, influenced by the organic carbon content of the solid phase and the chemical's properties. dtic.mil
Transformation Processes : These processes alter the chemical structure of the compound and include photodegradation (breakdown by light) and biodegradation (breakdown by microorganisms). wur.nlpjoes.com Photodegradation is a major abiotic process for many organic pollutants, particularly in the atmosphere and at the surface of water and soil. pjoes.com Biodegradation is considered a primary mechanism for the loss of many chemicals released into the environment. pjoes.com
For many organic compounds, the rate of degradation in the environment is a key factor in determining their persistence. pjoes.com Compounds that degrade slowly can accumulate and pose long-term risks. The presence of a nitro group on an aromatic ring, as in this compound, can influence its susceptibility to both photodegradation and biodegradation. mdpi.com
Table 1: Key Processes in Environmental Fate and Transport
| Process | Description | Relevance to this compound |
| Advection | Transport of a substance by the bulk motion of a fluid (e.g., wind, water currents). wur.nl | Determines the large-scale movement of the compound in air and water. |
| Dispersion | Spreading of a substance due to random variations in velocity within a fluid. wur.nl | Contributes to the dilution and spread of the compound from its source. |
| Volatilization | Transfer of a substance from a liquid or solid phase to the gas phase. wur.nl | Influences the distribution between water/soil and the atmosphere. |
| Photodegradation | Breakdown of a chemical by light energy. pjoes.com | A potential degradation pathway in sunlit environments (surface water, soil surface). |
| Biodegradation | Breakdown of a chemical by microorganisms. pjoes.com | A key process for the natural attenuation of the compound in soil and water. |
| Sorption | Binding of a chemical to solid particles (soil, sediment). dtic.mil | Affects the mobility and bioavailability of the compound. |
Research on Waste Management from Synthesis and Use
The synthesis and industrial application of chemical compounds like this compound inevitably generate waste streams that require careful management to prevent environmental pollution. bloomtechz.comnih.gov Research in this area focuses on developing efficient and environmentally sound methods for treating wastewater, exhaust gases, and solid waste.
The production of specialty chemicals, including intermediates like this compound, often involves processes that can generate wastewater containing organic and inorganic pollutants. mdpi.combloomtechz.com Similarly, exhaust gases may contain volatile organic compounds (VOCs) and other harmful substances. ddpsinc.com
Wastewater Treatment:
Biological treatment methods are widely employed for industrial wastewater. mdpi.comwatertechnologies.com The activated sludge process, for example, uses microorganisms to break down organic pollutants. mdpi.com However, some industrial effluents may contain compounds that are toxic or inhibitory to the microorganisms in conventional treatment systems, necessitating pre-treatment. wikipedia.org For nitroaromatic compounds, which can be found in industrial wastewater, specialized biological treatment methods are often required. mdpi.com Research has explored the use of specific bacterial strains capable of degrading nitroaromatics under both aerobic and anaerobic conditions. mdpi.com
Methods for treating industrial wastewater can include:
Biological Treatment: Utilizes microorganisms to decompose organic contaminants. mdpi.comwatertechnologies.com
Physical Methods: Includes processes like sedimentation and dewatering to remove insoluble contaminants. watertechnologies.comvlses.com
Chemical Conversion: Involves chemically transforming soluble pollutants into insoluble forms for easier removal. watertechnologies.com
Exhaust Gas Treatment:
The primary goal of exhaust gas treatment is to either purify the gas stream before release or recover valuable chemical components. ddpsinc.com Common methods include:
Absorption: Dissolving gaseous pollutants into a liquid solvent. ddpsinc.com
Adsorption: Capturing pollutants onto the surface of a solid material. ddpsinc.com
Condensation: Converting gaseous pollutants into a liquid state by cooling. ddpsinc.com
Thermal Treatment: Incinerating pollutants at high temperatures. ddpsinc.com
The choice of method depends on the specific components in the gas stream, their concentrations, and the desired outcome (purification or recovery). ddpsinc.com For instance, the absorption of various chemical components like HCl, SO₂, and volatile organic compounds (VOCs) is a common practice in the chemical industry. ddpsinc.com
The synthesis of this compound and its use in further manufacturing processes can generate solid waste. Proper disposal of this waste is essential to prevent environmental contamination. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must adhere to local, regional, and national regulations for its disposal. fishersci.com
Solid waste management districts are often the local authorities responsible for information on recycling and household hazardous waste services. in.gov For chemical waste from laboratories and industrial facilities, specific guidelines must be followed. nih.gov In some cases, solid waste can be solidified and stabilized to reduce the risk of hazardous components leaching into the environment before being sent to a landfill. vlses.com
Impurity Control in Drug Synthesis Research
When this compound is used as an intermediate in the synthesis of pharmaceutical compounds, controlling impurities is of paramount importance. bloomtechz.com Impurities can affect the purity, efficacy, and safety of the final drug product, and may even lead to the formation of toxic by-products. bloomtechz.com
Strict control of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to minimize the formation of impurities. bloomtechz.com The synthesis of 1-indanones, a class of compounds to which this compound belongs, often involves intramolecular Friedel-Crafts acylation. orgsyn.orgresearchgate.net While effective, this method can present challenges in terms of product isolation and functional group compatibility, potentially leading to impurities. orgsyn.org
Research into improved synthetic methods aims to enhance selectivity and reduce the formation of unwanted regioisomers and other by-products. orgsyn.org For example, the choice of solvent can significantly influence the selectivity of the reaction, leading to a purer product and simplifying the isolation process. orgsyn.org
Table 2: Strategies for Impurity Control in Synthesis
| Strategy | Description |
| Reaction Condition Optimization | Precisely controlling parameters like temperature, pressure, and reaction time to favor the desired product formation. bloomtechz.com |
| Catalyst Selection | Utilizing specific catalysts to enhance the rate and selectivity of the desired reaction. bloomtechz.com |
| Solvent Choice | Selecting an appropriate solvent can improve reaction selectivity and facilitate product purification. orgsyn.org |
| Purification Techniques | Employing methods like recrystallization and chromatography to separate the desired product from impurities. orgsyn.org |
| Process Analytical Technology (PAT) | Monitoring the reaction in real-time to ensure it proceeds as expected and to detect any deviations that could lead to impurity formation. |
Toxicology Research and Risk Assessment Methodologies
Toxicology research investigates the potential adverse effects of chemical substances on living organisms. For a compound like this compound, understanding its toxicological profile is essential for assessing the risks to human health and the environment. While specific toxicity data for this compound is limited in the provided search results, general principles of toxicology and risk assessment for chemical compounds apply. bloomtechz.com
Research on related compounds can provide insights. For example, studies on other nitroaromatic compounds and oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs) have examined their cytotoxicity, genotoxicity, and potential to interact with cellular pathways. sigmaaldrich.comrsc.org Some oxy-PAHs have been shown to inhibit the activity of certain enzymes, which is an important aspect of their toxicological mechanism. rsc.org
Risk Assessment Methodologies:
Risk assessment is a systematic process used to evaluate the potential for adverse health effects from exposure to a hazard. It typically involves several steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. ispe.org There are various methodologies for conducting risk assessments, which can be broadly categorized as qualitative, quantitative, or semi-quantitative. vanta.comsecureframe.com
Qualitative Risk Assessment: This approach uses descriptive terms (e.g., high, medium, low) to characterize the likelihood and impact of a risk. secureframe.com
Quantitative Risk Assessment: This method uses numerical data to estimate the probability and magnitude of a risk, often involving complex modeling. vanta.com
Failure Mode and Effects Analysis (FMEA): This is a systematic, proactive method for evaluating a process to identify where and how it might fail and to assess the relative impact of different failures. ispe.org It involves scoring risks based on their severity, probability of occurrence, and detectability. ispe.org
A cross-functional team is often assembled to conduct a thorough risk assessment, bringing together expertise from various departments such as research and development, quality control, and manufacturing. ispe.org The goal is to identify potential hazards, evaluate existing controls, and implement measures to mitigate unacceptable risks. ispe.org
Table 3: Common Risk Assessment Methodologies
| Methodology | Description | Application |
| Qualitative Assessment | Characterizes risk using descriptive categories (e.g., high, medium, low). secureframe.com | Useful for initial screening and prioritization of risks. |
| Quantitative Assessment | Uses numerical data to estimate the probability and impact of risks. vanta.com | Provides a more detailed and precise evaluation of risk, often used for high-consequence scenarios. |
| Failure Mode and Effects Analysis (FMEA) | A structured approach to identify potential failures in a process and their effects. ispe.org | Widely used in manufacturing and product development to proactively identify and mitigate risks. |
| Asset-based Assessment | Focuses on identifying and protecting an organization's most valuable assets. vanta.com | Common in information security and enterprise risk management. |
| Threat-based Assessment | Identifies potential threats and the vulnerabilities they could exploit. vanta.com | Often used in cybersecurity and physical security risk assessments. |
Q & A
Basic Research Questions
Q. What are the recommended methods for characterizing the structural identity and purity of 6-Nitro-1-indanone?
- Methodological Answer :
-
Spectroscopic Techniques : Use -NMR and -NMR to confirm the aromatic proton environment and carbonyl group (δ ~200 ppm for the ketone). IR spectroscopy can validate the nitro group (asymmetric stretching at ~1520 cm, symmetric at ~1350 cm) and ketone (C=O stretch at ~1700 cm) .
-
Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (177.1568 g/mol) and fragmentation patterns .
-
Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to assess impurities (<2%) .
Data Table :
Property Value Reference Molecular Formula CHNO CAS RN 24623-24-3 Molecular Weight 177.1568 g/mol Key IR Absorptions 1700 (C=O), 1520/1350 (NO)
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Direct Nitration : Nitration of 1-indanone using mixed HNO/HSO at 0–5°C. Monitor regioselectivity via TLC (e.g., silica gel, hexane/ethyl acetate 4:1) to avoid over-nitration .
- Alternative Routes : Friedel-Crafts acylation followed by nitration, though this may introduce positional isomers requiring column chromatography for separation .
Advanced Research Questions
Q. How can this compound be utilized in the design of serotonin 5-HT receptor ligands?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at the indanone ring (e.g., alkylation at C3) to enhance binding affinity. Computational docking (e.g., AutoDock Vina) can predict interactions with the receptor’s active site .
- In Vitro Assays : Radioligand binding assays (e.g., -LSD displacement) to measure IC values. Compare with reference ligands like SB-271046 for validation .
Q. How should researchers resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Purity Verification : Re-crystallize the compound and re-run NMR/IR. Use elemental analysis (C, H, N) to confirm stoichiometry .
- Computational Validation : Compare experimental -NMR shifts with DFT-calculated (e.g., Gaussian) chemical shifts to identify anomalies .
Q. What strategies optimize HPLC methods for quantifying this compound in complex mixtures?
- Methodological Answer :
- Column Selection : Use a phenyl-hexyl stationary phase for improved aromatic selectivity.
- Mobile Phase Optimization : Gradient elution with 0.1% formic acid in water/acetonitrile to enhance peak symmetry and resolution .
- Validation : Assess linearity (R > 0.99), LOD/LOQ (e.g., 0.1 µg/mL), and recovery rates (>95%) using spiked samples .
Q. How can kinetic studies elucidate the reaction mechanisms of this compound in nucleophilic substitutions?
- Methodological Answer :
- Rate Measurement : Use UV-Vis spectroscopy to track nitro-group reactivity under varying pH and temperature.
- Isotopic Labeling : O-labeled HO in hydrolysis experiments to trace oxygen incorporation into products .
Data Contradiction Analysis Framework
- Step 1 : Replicate experiments to rule out procedural errors .
- Step 2 : Cross-reference with literature (e.g., J. Chem. Soc. 1964, 2811) to identify historical inconsistencies .
- Step 3 : Apply TRIZ contradiction matrix principles to isolate technical conflicts (e.g., reactivity vs. stability) and propose innovative solutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
